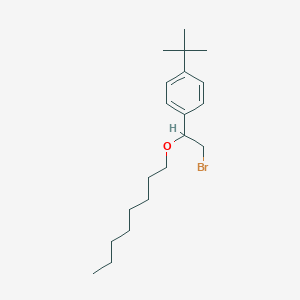
trans-4'-Hydroxy-4-acetamidostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4’-Hydroxy-4-acetamidostilbene: is a chemical compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Hydroxy-4-acetamidostilbene typically involves the reduction of 4-nitrostilbene followed by acetylation. The reduction can be achieved using hydrazine and Raney nickel as catalysts. The resulting amine is then acetylated to form trans-4’-Hydroxy-4-acetamidostilbene .
Industrial Production Methods: Industrial production of trans-4’-Hydroxy-4-acetamidostilbene may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: trans-4’-Hydroxy-4-acetamidostilbene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine, which can further undergo acetylation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrazine (N₂H₄) and Raney nickel are commonly used for reduction reactions.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and acetylated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-4’-Hydroxy-4-acetamidostilbene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes.
Biology: In biological research, trans-4’-Hydroxy-4-acetamidostilbene is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activity and cellular signaling pathways.
Medicine: The compound has shown promise in medical research, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, trans-4’-Hydroxy-4-acetamidostilbene is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of trans-4’-Hydroxy-4-acetamidostilbene involves its interaction with specific molecular targets. The hydroxyl and acetamido groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence cellular signaling pathways, leading to various biological effects. Detailed studies have shown that it can act as an inhibitor or activator of specific enzymes, depending on the context .
Comparaison Avec Des Composés Similaires
4-Acetamidostilbene: Lacks the hydroxyl group, resulting in different reactivity and applications.
4’-Hydroxy-4-nitrostilbene: Contains a nitro group instead of an acetamido group, leading to different chemical properties and biological activities.
trans-4-Hydroxyproline: A structurally related compound with different functional groups and applications.
Uniqueness: trans-4’-Hydroxy-4-acetamidostilbene is unique due to the presence of both hydroxyl and acetamido groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
843-34-5 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)17-15-8-4-13(5-9-15)2-3-14-6-10-16(19)11-7-14/h2-11,19H,1H3,(H,17,18)/b3-2+ |
Clé InChI |
KFWCCUXOHVOQGG-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


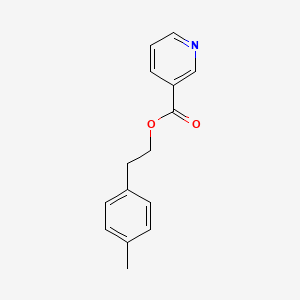



![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)

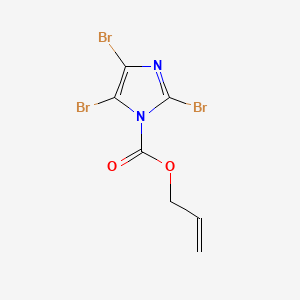
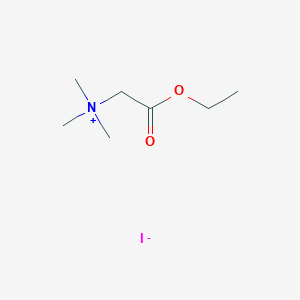
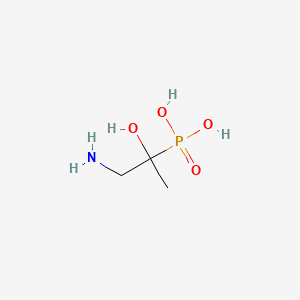
![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)
